molecular formula C22H32N8O5 B021043 Antho-rfamide CAS No. 107535-01-3

Antho-rfamide

Cat. No.: B021043
CAS No.: 107535-01-3
M. Wt: 488.5 g/mol
InChI Key: CMWHGNOBFVLNTC-JYJNAYRXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Antho-RFamide is a neuropeptide found in various species of sea anemones, particularly within the phylum Cnidaria. This compound is known for its role in modulating muscle contractions and neuronal activities in these marine organisms. The peptide sequence of this compound is <Glu-Gly-Arg-Phe-amide, which indicates its structure and functional groups .

Biochemical Analysis

Biochemical Properties

Antho-rfamide interacts with various enzymes, proteins, and other biomolecules. It is known to play a significant role in neuromuscular transmission in Cnidaria . The specific carboxyl-terminal sequence, Arg-Phe-NH2, is crucial for its function in neural signaling .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it induces muscle contractions, probably by direct excitation of muscles .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It is suggested that this compound may act at neuro-neuronal synapses since it excites two known conducting systems .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. It causes a long-lasting increase in tone, contraction frequency, and contraction amplitude in several slow muscle groups

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in the sea anemone Calliactis parasitica, endodermal application of this compound at a concentration of 10^-6 or 10^-7 mol L^-1 caused a long-lasting increase in tone, contraction frequency, and contraction amplitude in several slow muscle groups .

Metabolic Pathways

It is known to interact with various enzymes and cofactors, and it may have effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is suggested that it may be acting directly on endodermal muscles

Subcellular Localization

It is suggested that this compound may be a neurotransmitter or neuromodulator in sea anemones

Preparation Methods

Synthetic Routes and Reaction Conditions: Antho-RFamide can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate the formation of peptide bonds.

Industrial Production Methods: While industrial production methods for this compound are not extensively documented, the principles of SPPS can be scaled up for larger production. This involves automated peptide synthesizers and purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Antho-RFamide primarily undergoes hydrolysis and enzymatic degradation in biological systems. It does not typically participate in oxidation or reduction reactions due to the absence of reactive functional groups that would facilitate such processes.

Common Reagents and Conditions: In synthetic settings, reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used in the coupling steps of SPPS. Deprotection steps often involve trifluoroacetic acid (TFA) to remove protecting groups from the peptide chain.

Major Products Formed: The primary product of these reactions is the fully synthesized and purified this compound peptide. In biological systems, the degradation products are smaller peptide fragments resulting from enzymatic cleavage .

Scientific Research Applications

Antho-RFamide has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Antho-RFamide is unique due to its specific sequence and its role in the modulation of both slow and fast muscle contractions in sea anemones. Its diverse excitatory actions suggest it may serve multiple functions within the cnidarian nervous system .

Properties

IUPAC Name

(2S)-N-[2-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]-5-oxopyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N8O5/c23-19(33)16(11-13-5-2-1-3-6-13)30-21(35)14(7-4-10-26-22(24)25)29-18(32)12-27-20(34)15-8-9-17(31)28-15/h1-3,5-6,14-16H,4,7-12H2,(H2,23,33)(H,27,34)(H,28,31)(H,29,32)(H,30,35)(H4,24,25,26)/t14-,15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMWHGNOBFVLNTC-JYJNAYRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N[C@@H]1C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60910353
Record name N-[2-({5-Carbamimidamido-1-hydroxy-1-[(1-hydroxy-1-imino-3-phenylpropan-2-yl)imino]pentan-2-yl}imino)-2-hydroxyethyl]-5-hydroxy-3,4-dihydro-2H-pyrrole-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60910353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

488.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107535-01-3
Record name 4-Pyroglutamyl-glycyl-arginyl-phenylalaninamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107535013
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[2-({5-Carbamimidamido-1-hydroxy-1-[(1-hydroxy-1-imino-3-phenylpropan-2-yl)imino]pentan-2-yl}imino)-2-hydroxyethyl]-5-hydroxy-3,4-dihydro-2H-pyrrole-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60910353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Antho-rfamide
Reactant of Route 2
Reactant of Route 2
Antho-rfamide
Reactant of Route 3
Reactant of Route 3
Antho-rfamide
Reactant of Route 4
Antho-rfamide
Reactant of Route 5
Reactant of Route 5
Antho-rfamide
Reactant of Route 6
Reactant of Route 6
Antho-rfamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.